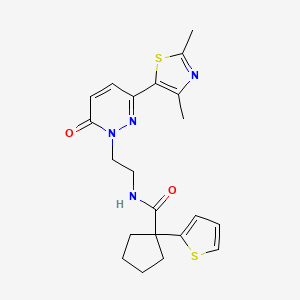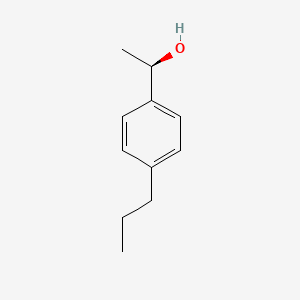
N-(5-cyanopyridin-2-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyanopyridin-2-yl)-3-methylbenzamide is a compound that has been studied for its potential applications in various fields of medicinal chemistry. The compound's structure is characterized by a cyanopyridinyl group attached to a methylbenzamide moiety. This structure is similar to other compounds that have been synthesized and evaluated for their biological activities, such as ligands for dopamine receptors and hypoxia-selective cytotoxins.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex molecules. For instance, compounds with similar structures have been synthesized by displacement reactions, followed by various functional group transformations such as mesylation and amine coupling . The synthesis process is carefully designed to introduce specific functional groups that can enhance the compound's affinity for certain biological targets or improve its physicochemical properties.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using various spectroscopic techniques, including IR, Raman, and NMR . These analyses provide detailed information about the conformational flexibility, potential energy surfaces, and hydrogen bonding interactions within the molecule. Additionally, X-ray diffraction techniques have been employed to determine the crystal structure of related compounds, which helps in understanding the three-dimensional arrangement of atoms and the geometry of the molecule .
Chemical Reactions Analysis
Compounds with similar structures have been involved in a range of chemical reactions. For example, the reductive chemistry of nitrobenzamide derivatives has been studied, revealing that the reduction of nitro groups to amines or hydroxylamines can significantly increase the cytotoxicity of these compounds . Furthermore, the stability and biotransformation of benzamidine analogs have been investigated, showing that these compounds can undergo various metabolic processes in vivo, leading to the formation of different metabolites .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like this compound are crucial for their biological activity and pharmacokinetic profile. Properties such as solubility, lipophilicity, and reduction potentials are evaluated to predict the compound's behavior in biological systems . The stability of these compounds under physiological conditions is also an important factor, as it can affect their efficacy and safety .
Relevant Case Studies
Case studies involving similar compounds have demonstrated their potential in various therapeutic areas. For instance, radiolabeled benzamide derivatives have been used as tracers for positron emission tomography (PET) imaging of dopamine receptors in the brain . Additionally, hypoxia-selective cytotoxins have been studied for their ability to selectively target hypoxic tumor cells, which are often resistant to conventional therapies . These studies highlight the importance of understanding the chemical and biological properties of compounds like this compound for their development as therapeutic agents.
Applications De Recherche Scientifique
Compound Design and Synthesis
N-(5-cyanopyridin-2-yl)-3-methylbenzamide, due to its structural components, is utilized in the synthesis of complex organic compounds. It's recognized for its role in the development of kinesin spindle protein (KSP) inhibitors like AZD4877, which exhibit biochemical potency and pharmaceutical properties suitable for clinical development, especially in cancer treatment. The compound's ability to arrest cells in mitosis, leading to the formation of the monopolar spindle phenotype and induction of cellular death, is a significant factor in its selection for clinical trials (Theoclitou et al., 2011).
Pharmaceutical and Therapeutic Potential
While direct information about this compound is limited, its structural analogs and derivatives are extensively studied for therapeutic purposes. Compounds like 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, possessing similar structural features, are explored for treating a diverse range of disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Advanced Material Development
The compound is also a key element in the creation of advanced materials. For instance, it is used in the synthesis of novel crystalline forms of substances, leading to the development of new materials with unique properties (Bermejo et al., 2016). These materials can have wide-ranging applications, including electronics, catalysis, and material science.
Propriétés
IUPAC Name |
N-(5-cyanopyridin-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-3-2-4-12(7-10)14(18)17-13-6-5-11(8-15)9-16-13/h2-7,9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBZRFDAHCPLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)
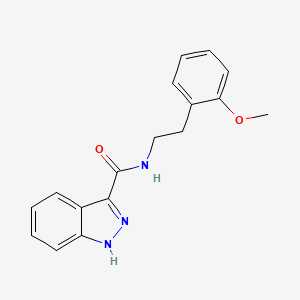
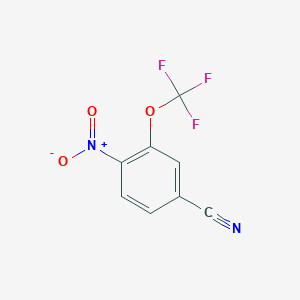

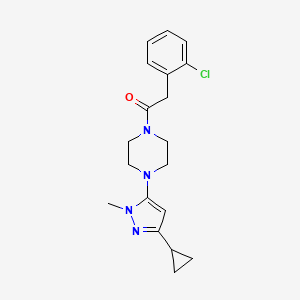
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)
![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)
